2-(4-Pyridinyl)quinoline
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Overview
Description
2-(4-Pyridinyl)quinoline is a heterocyclic aromatic compound that consists of a quinoline ring fused with a pyridine ring at the 4-position
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad range of biological activities, suggesting that they likely interact with multiple targets .
Mode of Action
Quinoline derivatives have been reported to exhibit antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . This suggests that 2-(4-Pyridinyl)quinoline may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of bioactivities exhibited by quinoline derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
In silico studies on related quinolinyl-pyrazoles have suggested favorable adme profiling .
Result of Action
Quinoline derivatives have been reported to exhibit potent anticancer properties . For example, 4-methyl-2-(3-pyridinyl)quinoline has shown low unspecific cytotoxicity and high selectivity for PC3 cells, suggesting potential as an antitumor drug against prostate carcinoma .
Action Environment
The broad application of suzuki–miyaura coupling, a method often used in the synthesis of quinoline derivatives, arises from the exceptionally mild and functional group tolerant reaction conditions, suggesting that the compound may be relatively stable under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridinyl)quinoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzylpyridine with an appropriate aldehyde or ketone under acidic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs scalable and cost-effective methods. These may include high-yield cyclization reactions using readily available starting materials and efficient catalysts. The use of microwave-assisted synthesis and solvent-free conditions are also explored to enhance the sustainability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Pyridinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield partially or fully reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Bromine, chlorine, palladium catalysts for cross-coupling reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(4-Pyridinyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but without the pyridine ring.
Quinolone: A derivative with a carbonyl group at the 4-position, widely used as antibiotics.
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Uniqueness: 2-(4-Pyridinyl)quinoline is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse biological activities and makes it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
2-pyridin-4-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c1-2-4-13-11(3-1)5-6-14(16-13)12-7-9-15-10-8-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDMTKZWKXFJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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